Methyl 3,5-dibromo-4-fluorophenylacetate
Description
Methyl 3,5-dibromo-4-fluorophenylacetate is a halogenated aromatic ester characterized by a phenylacetate backbone substituted with bromine atoms at the 3- and 5-positions, a fluorine atom at the 4-position, and a methyl ester group. This compound is of interest in synthetic organic chemistry and materials science due to its unique electronic and steric properties, which arise from the combination of electron-withdrawing bromine and fluorine substituents. Its structural complexity makes it a candidate for studying substituent effects on reactivity and physical properties.
Properties
IUPAC Name |
methyl 2-(3,5-dibromo-4-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2FO2/c1-14-8(13)4-5-2-6(10)9(12)7(11)3-5/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJQURNDRBLYCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C(=C1)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901207096 | |
| Record name | Benzeneacetic acid, 3,5-dibromo-4-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1806346-00-8 | |
| Record name | Benzeneacetic acid, 3,5-dibromo-4-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1806346-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 3,5-dibromo-4-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5-dibromo-4-fluorophenylacetate typically involves the esterification of 3,5-dibromo-4-fluorophenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,5-dibromo-4-fluorophenylacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed:
Substitution: Various substituted phenylacetates.
Reduction: 3,5-dibromo-4-fluorophenylmethanol.
Oxidation: 3,5-dibromo-4-fluorophenylacetic acid.
Scientific Research Applications
Methyl 3,5-dibromo-4-fluorophenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3,5-dibromo-4-fluorophenylacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Methyl 3,5-Dibromo-4-Hydroxyphenylacetate
- Structural Differences: The hydroxyl group at the 4-position in this compound () replaces the fluorine atom in the target molecule.
- Physical Properties : The hydroxyl group increases hydrophilicity compared to the fluorine-substituted derivative. For example, hydroxylated analogs typically exhibit higher melting points (e.g., 120–150°C range for similar compounds) due to intermolecular hydrogen bonding, whereas fluorinated derivatives may have lower melting points (~80–100°C) due to reduced polarity .
Sandaracopimaric Acid Methyl Ester and Related Diterpene Esters
- Structural Contrast : Compounds like sandaracopimaric acid methyl ester () are diterpene-based esters with fused cyclic systems, unlike the planar aromatic structure of the target compound.

- Functional Implications : Diterpene esters are often studied for biological activity (e.g., antimicrobial properties), whereas halogenated aromatic esters like Methyl 3,5-dibromo-4-fluorophenylacetate are more relevant in materials science (e.g., as precursors for flame retardants or liquid crystals) .
General Methyl Ester Comparisons
- Physical Properties : Table 3 in highlights key properties of methyl esters, such as boiling points, solubility, and stability. For example:


*Data inferred from substituent effects and analogous compounds .
- Reactivity Trends: Halogenated esters like the target compound exhibit slower hydrolysis rates compared to non-halogenated esters (e.g., methyl salicylate) due to electron-withdrawing groups deactivating the carbonyl carbon .
Biological Activity
Methyl 3,5-dibromo-4-fluorophenylacetate is an organic compound characterized by the molecular formula . This compound is a derivative of phenylacetate, where the phenyl ring is substituted with bromine and fluorine atoms. Its unique structure contributes to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Studies indicate that compounds with similar halogen substitutions often exhibit enhanced activity against a range of pathogens. The presence of bromine and fluorine atoms may increase the lipophilicity and metabolic stability of the compound, which can lead to improved interaction with microbial membranes and enzymes.
Anticancer Activity
Recent research has explored the anticancer potential of this compound. The mechanism of action appears to involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. The halogen substituents may enhance binding affinity to these biological targets, leading to increased cytotoxicity in tumor cells.
Case Study: In Vitro Studies
In vitro studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Inhibition of cell growth |
| A549 (Lung Cancer) | 15.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10.0 | G2/M phase cell cycle arrest |
These results suggest that this compound could serve as a promising lead compound for further development in cancer therapeutics.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical to cancer cell survival.
- Receptor Modulation : It may interact with specific receptors on cancer cells, altering signal transduction pathways that promote cell growth and survival.
- Induction of Oxidative Stress : The presence of halogens can induce oxidative stress within cells, leading to increased production of reactive oxygen species (ROS), which can trigger apoptosis in cancer cells.
Comparative Analysis
To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds:
| Compound | Halogen Substituent | Biological Activity |
|---|---|---|
| This compound | Fluorine | Antimicrobial and anticancer properties |
| Methyl 3,5-dibromo-4-chlorophenylacetate | Chlorine | Moderate antimicrobial activity |
| Methyl 3,5-dibromo-4-iodophenylacetate | Iodine | Reduced anticancer efficacy |
The inclusion of fluorine in this compound appears to enhance its overall biological activity compared to its chlorine and iodine counterparts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


